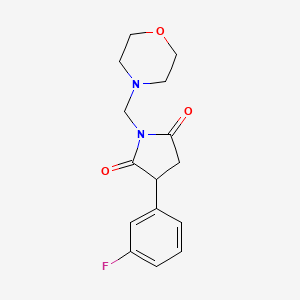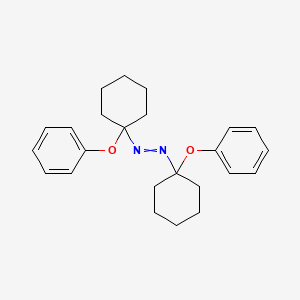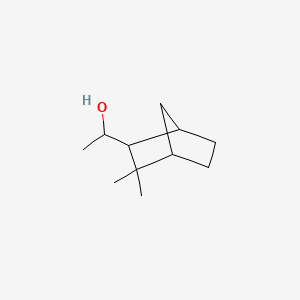
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide is a synthetic organic compound that belongs to the class of succinimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and in other therapeutic areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide typically involves the reaction of m-fluoroaniline with succinic anhydride to form an intermediate, which is then reacted with morpholine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides
Reduction: Reaction with reducing agents to form reduced derivatives
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its therapeutic potential, particularly in treating neurological disorders
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: Another anticonvulsant with a similar succinimide structure
Ethosuximide: Used to treat absence seizures, also a succinimide derivative
Lamotrigine: A broader-spectrum anticonvulsant with different structural features
Uniqueness
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide may offer unique properties such as enhanced potency, selectivity, or reduced side effects compared to similar compounds. Its specific fluorine and morpholine substituents could contribute to its distinct pharmacological profile.
Propriétés
Numéro CAS |
66064-12-8 |
|---|---|
Formule moléculaire |
C15H17FN2O3 |
Poids moléculaire |
292.30 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-2-11(8-12)13-9-14(19)18(15(13)20)10-17-4-6-21-7-5-17/h1-3,8,13H,4-7,9-10H2 |
Clé InChI |
UINWTYFMQZEULO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)





![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

